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Compound of Interest

6-Methoxypyridazine-3-carboxylic
Compound Name: d
aci

Cat. No. B1315001

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural
validation of 6-Methoxypyridazine-3-carboxylic acid and its derivatives. The following
sections detail experimental data, protocols, and workflows to assist researchers in confirming
the chemical structures of these heterocyclic compounds, which are of significant interest in
medicinal and agricultural chemistry.

Data Presentation: Spectroscopic and Physical
Properties

The structural integrity of synthesized 6-Methoxypyridazine-3-carboxylic acid and its
derivatives is primarily validated through a combination of spectroscopic methods, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS). Below are tables summarizing typical data for the parent compound and analogous
derivatives.

Table 1: *H NMR Spectroscopic Data of 6-Substituted Pyridazine-3-Carboxylic Acid Derivatives
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Chemical Shift (6, ppm)

Compound Solvent o
and Multiplicity
S 4.05 (s, 3H, OCHs), 7.30 (d,
6-Methoxypyridazine-3-
. . DMSO-de 1H, H-4), 8.15 (d, 1H, H-5),
carboxylic acid
13.5 (br s, 1H, COOH)
3.03 (s, 3H, CHs), 4.02 (s, 3H,
Methyl 6-(4-chlorophenyl)-3-
- CDCIs OCHs), 7.52 (d, 2H), 8.08 (d,
methylpyridazine-4-carboxylate
2H), 8.22 (s, 1H)[1]
1.45 (t, 3H), 2.96 (s, 3H), 3.96
Ethyl 6-(3,4-
] (s, 3H), 3.99 (s, 3H), 4.49 (q,
dimethoxyphenyl)-3- CDCls
o 2H), 7.00 (d, 1H), 7.57 (d, 1H),
methylpyridazine-4-carboxylate
7.71 (s, 1H), 8.07 (s, 1H)[1]
_ S 4.00 (s, 3H, OCHs), 4.62 (br s,
3-Amino-6-methoxypyridazine CDClIs

2H, NHz), 6.81 (m, 2H, Ar-H)[2]

Table 2: 13C NMR Spectroscopic Data of 6-Substituted Pyridazine Derivatives

Compound Solvent Chemical Shift (6, ppm)
21.9,53.0,123.4, 128.3,
Methyl 6-(4-bromophenyl)-3-
o CDCls 129.4,131.3, 132.0, 132.1,
methylpyridazine-4-carboxylate
132.3, 157.4, 165.5[1]
21.9,53.0, 123.4, 127 .4,
Methyl 6-(4-chlorophenyl)-3-
) . CDCls 128.1, 129.0, 129.2, 129.3,
methylpyridazine-4-carboxylate
136.6, 157.3, 165.5[1]
14.2,21.9, 62.3, 116.0, 116.3,
Ethyl 6-(4-fluorophenyl)-3- 123.3, 128.7, 128.8, 128.9,
CDCls

methylpyridazine-4-carboxylate

131.7, 157.0, 157.4, 162.6,
165.2, 165.9[1]

Table 3: IR and Mass Spectrometry Data for Pyridazine Derivatives
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Compound IR (KBr, cm™?) Mass Spectrometry (m/z)

o ~3400-2500 (br, O-H), ~1700
6-Methoxypyridazine-3-

) ) (C=0), ~1600 (C=N), ~1250 Expected M*: 154.04
carboxylic acid
(C-O)
Methyl 6-(3,4- 3076, 2932, 2844, 1738, 1585,
dimethoxyphenyl)-3- 1515, 1437, 1367, 1264, 1092,

methylpyridazine-4-carboxylate 1017, 848, 768[1]

3-Amino-6-methoxypyridazine - M+: 125.06

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation of 6-
Methoxypyridazine-3-carboxylic acid derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for *H and 3C NMR:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in a clean, dry 5 mm NMR tube.

e Instrument Setup:

o

Insert the sample tube into the spinner turbine and place it in the sample gauge to ensure
the correct depth.

o

Insert the sample into the NMR spectrometer.

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

e 'H NMR Acquisition:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.arkat-usa.org/get-file/33773/
https://www.benchchem.com/product/b1315001?utm_src=pdf-body
https://www.benchchem.com/product/b1315001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

[e]

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-
degree pulse angle and a relaxation delay of 1-2 seconds.

[e]

Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

o

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS at 0.00 ppm).

o

Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. A larger number of scans is typically required
due to the low natural abundance of 13C.

o Process the spectrum similarly to the *H spectrum.

o Calibrate the chemical shift scale using the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR)-IR:
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
» Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Record the sample spectrum. The instrument software will automatically subtract the
background.

o Data Analysis: Identify characteristic absorption bands for functional groups such as O-H
(broad, ~3400-2500 cm~1 for carboxylic acids), C=0 (~1700 cm~1), C=N (~1600 cm~1), and
C-O (~1250 cm™1).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal
lattice, providing unambiguous structural confirmation.

Protocol:

o Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is
often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of
a solution.

o Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each
dimension) under a microscope and mount it on a goniometer head.

» Data Collection:
o Mount the crystal on the diffractometer.
o Center the crystal in the X-ray beam.
o Collect a series of diffraction images as the crystal is rotated.
e Structure Solution and Refinement:
o Process the diffraction data to determine the unit cell parameters and space group.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

o Refine the structural model against the experimental data to obtain the final, accurate
atomic coordinates and molecular geometry.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the structural validation
process.
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Caption: Experimental workflow for the synthesis and structural validation of 6-
Methoxypyridazine-3-carboxylic acid derivatives.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1315001?utm_src=pdf-body-img
https://www.benchchem.com/product/b1315001?utm_src=pdf-body
https://www.benchchem.com/product/b1315001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Proposed Structure

Spectroscopic Techniques

Infrared Mass
Spectroscopy Spectrometry

Structural i ¥

Connectivity Functional Groups Molecular Weight
(C-H Framework) (C=0, O-H, C-0) & Formula

Validated Structure

Click to download full resolution via product page

Caption: Logical relationship between spectroscopic techniques and the structural information
derived for validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1315001?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

